7-Aminoketanserin

Description

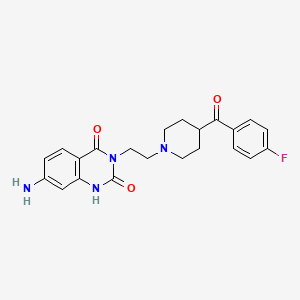

7-Aminoketanserin (CAS: 102745-99-3) is a derivative of the selective serotonin-S2 receptor antagonist ketanserin. Its chemical structure includes a quinazolinedione core with a 7-amino substitution and a fluorobenzoyl-piperidinyl ethyl side chain (InChIKey: ILHHRZFBHHWOGY-CNRUNOGKSA-N) . This modification introduces an amino group, reducing lipophilicity compared to its parent compound, ketanserin . The compound exhibits a molecular weight of 414.19203 g/mol and has been primarily studied for its high affinity toward serotonin-S2 receptors, making it a valuable tool in neuropharmacology .

Properties

Molecular Formula |

C22H23FN4O3 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H23FN4O3/c23-16-3-1-14(2-4-16)20(28)15-7-9-26(10-8-15)11-12-27-21(29)18-6-5-17(24)13-19(18)25-22(27)30/h1-6,13,15H,7-12,24H2,(H,25,30) |

InChI Key |

ILHHRZFBHHWOGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N)NC3=O |

Synonyms |

7-amino-3-(2-(4-(2-tritio-4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione 7-aminoketanserin |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Profile

7-Aminoketanserin’s binding affinity (KD) for serotonin-S2 receptors is notably high:

- Membrane-bound receptors : KD = 0.35 nM

- Detergent-solubilized receptors : KD = 2.03 nM

In contrast, ketanserin (CAS: 74050-98-9) binds to serotonin-S2 receptors but with additional α1-adrenergic and histamine H1 receptor interactions, leading to broader off-target effects . The amino substitution in this compound eliminates binding to serotonin-S1 receptors, enhancing selectivity .

Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Lipophilicity | Selectivity for S2 Receptors |

|---|---|---|---|---|

| This compound | Quinazolinedione | 7-Amino, fluorobenzoyl-piperidinyl | Low | High (No S1 binding) |

| Ketanserin | Quinazolinedione | Fluorobenzoyl-piperidinyl | High | Moderate (Binds S1, α1, H1) |

| 2-Aminobenzamides | Benzamide | 2-Amino, variable side chains | Variable | Variable (Depends on R groups) |

Key Findings :

- Lipophilicity: The amino group in this compound reduces lipid solubility, improving its utility in aqueous-based assays and intact cell studies .

- Receptor Specificity: Unlike 2-Aminobenzamides (studied for glycosylation engineering ), this compound’s rigid quinazolinedione scaffold ensures precise spatial alignment with serotonin-S2 receptors, minimizing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.